molecular formula C18H19NO3 B5704936 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B5704936
M. Wt: 297.3 g/mol
InChI Key: VIGLOZXNLGUYGN-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable diketone can lead to the formation of the benzofuran core. Subsequent functionalization steps, including acylation and amide formation, yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The N-phenyl carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Reaction Conditions Reagents Product Notes
Acidic hydrolysis (reflux)6M HCl, 80–100°C3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid Prolonged heating may degrade the benzofuran ring.
Basic hydrolysisNaOH (aq.), ethanolSodium salt of the carboxylic acidMild conditions minimize side reactions; neutralization required for isolation.

Mechanistic Insight :
The amide bond cleaves via nucleophilic attack by water (acidic) or hydroxide (basic) at the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (aniline), while basic conditions deprotonate it, facilitating departure .

Reduction of the 4-Oxo Group

The ketone at position 4 can be reduced to a secondary alcohol using hydride donors. Steric hindrance from the adjacent methyl groups may influence reaction rates and selectivity.

Reduction Method Reagents Product Yield/Selectivity
Catalytic hydrogenationH₂, Pd/C, ethanol4-Hydroxy-3,6,6-trimethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamideModerate yield; possible over-reduction.
Borohydride reductionNaBH₄, MeOHSecondary alcoholSelective for ketones; minimal side reactions.

Considerations :
LiAlH₄ is typically avoided due to potential over-reduction of the benzofuran ring. NaBH₄ is preferred for selective ketone reduction without affecting the amide .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS at electron-rich positions, guided by the directing effects of substituents. Methyl groups (electron-donating) and the furan oxygen (electron-withdrawing) compete to direct incoming electrophiles.

Reaction Reagents Position Product
NitrationHNO₃, H₂SO₄, 0–5°CC5 or C7Nitro derivative; regioselectivity depends on steric and electronic factors.
SulfonationSO₃, H₂SO₄C5Sulfonic acid derivative; enhanced water solubility.

Mechanistic Insight :
The furan oxygen deactivates the ring, making EAS slower than benzene. Methyl groups at C3 and C6 enhance electron density at adjacent positions, favoring substitution at C5 or C7 .

Nucleophilic Acyl Substitution at the Amide

The carboxamide group reacts with nucleophiles under specific conditions, enabling diversification of the N-phenyl group.

Nucleophile Conditions Product
AlkylaminesDCC, DMAP, DCMN-Alkyl carboxamide
Grignard reagentsAnhydrous THF, −78°CTertiary alcohol (after workup)

Limitations :
Amides are less reactive than esters or acid chlorides. Activation with coupling agents (e.g., DCC) is required for substitution .

Cyclization Reactions

Intramolecular reactions can form fused or bridged ring systems, leveraging proximity effects between functional groups.

Reaction Type Conditions Product
Lactam formationPPA, 120°CSix-membered lactam via amide–ketone cyclization
Ether formationK₂CO₃, DMF, 80°CBridged ether ring from hydroxyl intermediates

Example :
Heating with polyphosphoric acid (PPA) facilitates cyclization between the carboxamide and ketone, forming a γ-lactam derivative .

Oxidation Reactions

The tetrahydrobenzofuran ring’s saturated carbons are susceptible to oxidation, potentially generating dihydrofurans or fully aromatic systems.

Oxidizing Agent Conditions Product
DDQ (dichlorodicyanoquinone)CH₂Cl₂, rtAromatic benzofuran with conjugated double bonds
MnO₂Acetone, refluxDihydrofuran with ketone groups

Note :
Oxidation outcomes depend on the reagent’s strength and reaction time. DDQ selectively dehydrogenates saturated bonds, while MnO₂ targets alcohols (if present) .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 3,6,6-trimethyl compounds exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2. A study highlighted that certain derivatives demonstrated potent COX-2 inhibition with an IC₅₀ value of 150 nM and a high selectivity index for COX-2 over COX-1 . This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

There is emerging evidence suggesting that compounds similar to 3,6,6-trimethyl derivatives possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . Further investigation is warranted to explore their efficacy against specific cancer types.

Antimicrobial Activity

The structural characteristics of 3,6,6-trimethyl derivatives may also contribute to antimicrobial activity. Preliminary studies have indicated effectiveness against a range of bacterial strains, positioning these compounds as potential candidates for developing new antibiotics .

Case Study 1: COX Inhibition

A detailed study synthesized a series of 3,6,6-trimethyl derivatives and evaluated their inhibitory effects on COX enzymes. The most promising compound exhibited a remarkable selectivity for COX-2 with minimal activity against COX-1, indicating its potential as a safer anti-inflammatory agent .

Case Study 2: Anticancer Mechanisms

In vitro studies have demonstrated that certain derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines. These findings suggest that modifications to the benzofuran core could enhance anticancer activity and selectivity .

Mechanism of Action

The mechanism of action of 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
  • 1-phenyl-6,6-dimethyl-4-hydroxyimino-4,5,6,7-tetrahydroindazole

Uniqueness

3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the benzofuran core and the presence of multiple functional groups

Biological Activity

3,6,6-Trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic compound with notable biological activity that has garnered interest in medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C19H23N1O3C_{19}H_{23}N_{1}O_{3} with a molecular weight of approximately 313.39 g/mol. It features a benzofuran core structure that contributes to its biological activity.

The compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : Studies indicate that the compound has significant antioxidant properties which help in scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Properties : Research has shown that derivatives of benzofuran compounds possess antimicrobial effects against various pathogens. The specific compound in focus is believed to exhibit similar properties .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation. This inhibition can lead to reduced tumor growth and inflammatory responses .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Effect Reference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits cyclooxygenase (COX) enzymes
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antioxidant and Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced markers of oxidative stress in human cell lines. This was attributed to its ability to modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound showed potent activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
  • Cancer Research : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines showed promising results. The compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation .

Properties

IUPAC Name

3,6,6-trimethyl-4-oxo-N-phenyl-5,7-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-15-13(20)9-18(2,3)10-14(15)22-16(11)17(21)19-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGLOZXNLGUYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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